molecular formula C9H9N3OS B110991 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine CAS No. 1014-25-1

5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B110991
CAS RN: 1014-25-1
M. Wt: 207.25 g/mol
InChI Key: UJBCFMCQLVRXBQ-UHFFFAOYSA-N
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Description

The compound 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. This particular derivative is characterized by the presence of a methoxyphenyl group attached to the thiadiazole ring. The interest in such compounds is due to their diverse biological activities, including anticancer properties as seen in various synthesized derivatives .

Synthesis Analysis

The synthesis of 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine derivatives often involves the reaction of hydrazine or its derivatives with carbon disulfide or thiocarboxylic acids to form the thiadiazole core, followed by further functionalization. For instance, the synthesis of related compounds has been achieved through reactions involving N-phenylhydrazinecarbothioamide and substituted benzoic acids . Another approach includes the amidation of 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazoles with substituted benzoyl chloride . These methods highlight the versatility in synthesizing thiadiazole derivatives.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is crucial for their biological activity. For example, the crystal structures of related compounds, such as 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine, have been determined, revealing hydrogen bonding motifs and (\pi)-(\pi) stacking interactions that contribute to their stability and potential intermolecular interactions . These structural features are important for the binding of these compounds to biological targets.

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including metal complexation and further functionalization. Metal complexes of thiadiazole derivatives have been synthesized and characterized, indicating the ligand properties of these compounds . Additionally, the formation of formazans from thiadiazole derivatives through reactions with aldehydes and diazotisation has been reported, which is relevant for their antimicrobial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine derivatives are influenced by their molecular structure. The presence of the methoxy group and the thiadiazole ring can affect the compound's solubility, melting point, and stability. The electronic properties, such as UV/visible absorption and fluorescence, are also determined by the molecular framework . These properties are essential for the compound's application as a pharmacological tool or as a lead compound in drug design.

Scientific Research Applications

Anticancer and Antitubercular Agent

A study by (Sekhar et al., 2019) reported the synthesis of 5-phenyl-substituted 1,3,4-thiadiazole-2-amines, including N-Benzyl-5-(4-methoxyphenyl)-1,3,4-thiadiazole-2-amine. These compounds exhibited significant in-vitro antitumor activities against breast cancer and normal human cell lines. Additionally, their antitubercular activity was tested, showing promising results against mycobacterium smegmatis.

Corrosion Inhibition

Research by (Tang et al., 2009) demonstrated that 5-(4-methoxyphenyl)-2-amino-1,3,4-thiadiazoloe (AMPT) acts as a corrosion inhibitor for copper in acidic environments. The study showed that AMPT, among other thiadiazole derivatives, effectively prevents copper corrosion.

Structural and Physical Properties

A study by (Yin et al., 2008) on a related compound, 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one, provides insights into the structural and physical properties of thiadiazole derivatives. This contributes to understanding the chemical behavior of 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine.

Antimicrobial Activity

(Gür et al., 2020) synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, showing strong antimicrobial activity against certain bacterial strains. The study highlights the potential of these compounds in antimicrobial applications.

Molecular Docking Studies

(Noolvi et al., 2012) conducted molecular docking studies on 2,6-disubstituted imidazo[2,1-b][1,3,4]thiadiazoles derived from 5-substituted-1,3,4-thiadiazole-2-amine. Their research helps in understanding the mechanism behind the anti-cancer and anti-bacterial properties of these compounds.

Quantum Chemical Calculations

In another study, (Xavier et al., 2012) used quantum chemical approach to investigate the electronic properties of thiadiazole derivatives, including 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine, for corrosion inhibition.

Synthesis and Characterization

(Kumar et al., 2013) synthesized and characterized 5-Phenyl-1,3,4-thiadiazole-2-amine, along with its azo dye derivatives, highlighting the compound's versatility in chemical synthesis.

Safety And Hazards

This would involve studying the compound’s toxicity, including any health hazards it poses, its environmental impact, and precautions that should be taken when handling it.


Future Directions

This could involve potential applications for the compound, areas where further research is needed, or new synthesis methods or reactions that could be explored.


properties

IUPAC Name

5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-13-7-4-2-6(3-5-7)8-11-12-9(10)14-8/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBCFMCQLVRXBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351161
Record name 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

CAS RN

1014-25-1
Record name 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-(methoxyphenyl)-1,3,4-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
R Wan, LH Yin, F Han, B Wang… - … Section E: Structure …, 2008 - scripts.iucr.org
In the molecule of the title compound, C18H13Cl2N3O2S2, the thiazolidinone ring has an envelope conformation with the S atom displaced by 0.394 (3) Å from the plane of the other …
Number of citations: 5 scripts.iucr.org
R Wan, F Han, J Zhang, L Yin, J Wang - … Crystallographica Section E …, 2007 - scripts.iucr.org
In the molecule of the title compound, C20H23FN3O4PS, two methyl groups are disordered over two positions each, with site occupancy factors in the approximate ratio 2:1. The …
Number of citations: 2 scripts.iucr.org
G Smith, DE Lynch - Acta Crystallographica Section C: Crystal …, 2013 - scripts.iucr.org
The crystal structures of the anhydrous products from the interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with 2-(naphthalen-2-yloxy)acetic acid, viz. the 1:1 adduct …
Number of citations: 10 scripts.iucr.org
MF El-Behairy, MN Aboul-Enein… - European Journal of …, 2014 - eurjchem.com
New series of arylthiadiazole hydrazinecarboxamides (5a-e) have been synthesized by hydrazinolysis of carbamates (4a-e) and spectrally characterized. The new candidates have …
Number of citations: 9 eurjchem.com
R Wan, JP Ni, F Han, JJ Zhang… - … Section E: Structure …, 2007 - scripts.iucr.org
The asymmetric unit of the title compound, C16H13N3OS, contains two independent molecules. The dihedral angles between the planar rings differ in the two molecules. Weak intra- …
Number of citations: 3 scripts.iucr.org
SJ Yang, SH Lee, HJ Kwak… - The Journal of Organic …, 2013 - ACS Publications
A regioselective, reagent-based method for the cyclization reaction of 2-amino-1,3,4-oxadiazole and 2-amino-1,3,4-thiadiazole core skeletons is described. The thiosemicarbazide …
Number of citations: 117 pubs.acs.org
Q He, K An, P Wang, P Yu, R Wan - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
The title compound, C16H12FN3OS, was synthesized by the reaction of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine and 4-fluorobenzaldehyde. An intramolecular C—H⋯S hydrogen …
Number of citations: 2 scripts.iucr.org
MN Noolvi, HM Patel, S Kamboj, A Kaur… - European journal of …, 2012 - Elsevier
In this study, some novel 2,6-disubstituted imidazo[2,1-b][1,3,4]thiadiazoles 4 (a–i), 7 (a–p) and 11 (a–i) were synthesized from 5-substituted-1,3,4-thiadiazol-2-amine. The newly …
Number of citations: 66 www.sciencedirect.com
A Brai, S Ronzini, V Riva, L Botta, C Zamperini… - Molecules, 2019 - mdpi.com
The human ATPase/RNA helicase X-linked DEAD-box polypeptide 3 (DDX3X) emerged as a novel therapeutic target in the fight against both infectious diseases and cancer. Herein, a …
Number of citations: 32 www.mdpi.com
K Zhang, H Zheng, C Hua, M Xin, J Gao, Y Li - Tetrahedron, 2018 - Elsevier
A series of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their corresponding BF 2 complexes were synthesized, and their photophysical properties were determined. …
Number of citations: 24 www.sciencedirect.com

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